molecular formula C20H30O2 B129156 8,13(15)-Abietadienoic Acid CAS No. 19402-33-6

8,13(15)-Abietadienoic Acid

Cat. No.: B129156
CAS No.: 19402-33-6
M. Wt: 302.5 g/mol
InChI Key: SYMPSTMTYSPKHY-MISYRCLQSA-N
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Description

8,13(15)-Abietadienoic Acid is a naturally occurring diterpenoid acid found in the resin of coniferous trees It is a member of the abietane-type diterpenoids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,13(15)-Abietadienoic Acid typically involves the oxidation of abietic acid, which is another diterpenoid found in coniferous resins. The process generally includes the following steps:

    Oxidation: Abietic acid is oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 8,13(15)-Abietadienoic Acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce different derivatives with varying biological activities.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products:

    Oxidation Products: Various oxidized derivatives with enhanced biological activities.

    Reduction Products: More saturated diterpenoid compounds.

    Substitution Products:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.

    Biology: It exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential in treating viral infections and inflammatory diseases.

    Industry: It is used in the production of adhesives, varnishes, and other resin-based products due to its excellent binding properties.

Mechanism of Action

The biological effects of 8,13(15)-Abietadienoic Acid are primarily mediated through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and microbial growth. For instance, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it disrupts the cell membrane integrity of certain pathogens, leading to their death.

Comparison with Similar Compounds

    Abietic Acid: A precursor in the synthesis of 8,13(15)-Abietadienoic Acid, known for its anti-inflammatory properties.

    Dehydroabietic Acid: Another diterpenoid with antimicrobial activity.

    Pimaric Acid: Similar in structure but differs in the position of double bonds and functional groups.

Uniqueness: this compound stands out due to its unique combination of biological activities and chemical reactivity

Properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h17H,5-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMPSTMTYSPKHY-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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